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This document provides detailed methodologies for researchers, scientists, and drug

development professionals to assess the immunogenicity of the p53 (232-240) peptide in

murine models. The p53 tumor suppressor protein is a critical target in cancer immunotherapy

due to its frequent mutation and overexpression in various malignancies.[1][2] The p53 (232-
240) peptide, a known epitope, is often used in vaccine development to elicit anti-tumor

immune responses, primarily through the activation of cytotoxic T lymphocytes (CTLs).[3][4][5]

Evaluating the efficacy of such vaccines requires robust and reproducible methods to quantify

the resulting antigen-specific immune response.

The following sections detail key experimental assays, including the Enzyme-Linked

Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, MHC

Tetramer staining, and in vivo cytotoxicity assays. Each section includes an application note on

the principle of the method, a detailed protocol, and a template for data presentation.

Enzyme-Linked Immunospot (ELISpot) Assay
Application Note
The ELISpot assay is a highly sensitive method used to quantify the frequency of cytokine-

secreting cells at the single-cell level.[6][7] In the context of p53 (232-240) immunogenicity, it is

predominantly used to measure the number of peptide-specific T cells, typically by detecting

the secretion of Interferon-gamma (IFN-γ), a key cytokine in the anti-tumor Th1 response.[8][9]

[10] Following immunization with a p53 (232-240)-based vaccine, splenocytes from mice are

harvested and re-stimulated ex vivo with the peptide.[11] Each activated T cell that secretes
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IFN-γ will create a distinct spot on a membrane coated with an anti-IFN-γ capture antibody. The

number of spots directly correlates with the number of antigen-specific T cells in the sample.[8]

[11]

Experimental Protocol: IFN-γ ELISpot
Materials:

96-well PVDF membrane ELISpot plates

Anti-mouse IFN-γ capture antibody

Biotinylated anti-mouse IFN-γ detection antibody

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

Substrate solution (e.g., BCIP/NBT for AP or AEC for HRP)

p53 (232-240) peptide (e.g., KYICNSSCM)[8]

Irrelevant control peptide

Positive control (e.g., Concanavalin A)[12]

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine,

penicillin/streptomycin)

Sterile Phosphate-Buffered Saline (PBS)

Blocking buffer (PBS with 1% BSA)

Wash buffer (PBS with 0.05% Tween-20)

Red blood cell lysis buffer

Procedure:

Plate Coating:
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Pre-wet the ELISpot plate membrane with 35% ethanol for 30 seconds, then wash 3 times

with sterile PBS.

Coat the wells with anti-mouse IFN-γ capture antibody diluted in sterile PBS (e.g., 4

µg/mL).[12]

Seal the plate and incubate overnight at 4°C.[12]

Cell Preparation (Day 2):

Aseptically harvest spleens from immunized and control mice 8-10 days post-final

immunization.[8][9]

Prepare single-cell suspensions by mashing the spleens through a 70 µm cell strainer.

Lyse red blood cells using lysis buffer, then wash the splenocytes twice with complete

medium.

Count viable cells using a hemocytometer or automated cell counter. Resuspend cells in

complete medium to a final concentration of 2-5 x 10^6 cells/mL.

Cell Stimulation:

Wash the coated plate 3 times with sterile PBS and block with 200 µL/well of blocking

buffer for at least 1 hour at 37°C.[12]

Wash the plate 3 times with sterile PBS.

Add splenocytes to the wells (e.g., 2-5 x 10^5 cells/well).

Add stimulants in triplicate:

Test: p53 (232-240) peptide (final concentration 5-10 µg/mL).

Negative Control 1: Medium only.

Negative Control 2: Irrelevant peptide.

Positive Control: Concanavalin A (final concentration 2 µg/mL).[12]
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Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]

Detection and Development:

Wash the plate 5 times with wash buffer to remove cells.

Add 100 µL/well of biotinylated anti-mouse IFN-γ detection antibody diluted in blocking

buffer. Incubate for 2 hours at room temperature.

Wash the plate 5 times with wash buffer.

Add 100 µL/well of Streptavidin-AP or Streptavidin-HRP conjugate. Incubate for 1 hour at

room temperature.

Wash the plate 5 times with wash buffer, followed by 2 washes with PBS.

Add 100 µL/well of substrate solution and monitor spot development (5-30 minutes).

Stop the reaction by washing thoroughly with deionized water.

Allow the plate to dry completely in the dark.

Analysis:

Count the spots in each well using an automated ELISpot reader.

Results are typically expressed as Spot Forming Cells (SFCs) per million splenocytes.
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Treatment
Group

Mouse ID
Mean SFCs
(p53
peptide)

Mean SFCs
(Irrelevant
peptide)

Mean SFCs
(Medium)

Net SFCs
per 10^6
Cells

Vaccine 1 250 10 8 241

2 310 12 10 299

3 285 9 9 276

Adjuvant

Control
4 15 11 9 5

5 20 13 11 8

6 18 10 10 8

Naïve 7 5 6 5 0

8 8 7 6 1.5

9 6 5 5 1

*Net SFCs = (Mean SFCs with p53 peptide - Mean SFCs with medium)
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Caption: Workflow for the IFN-γ ELISpot assay.
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Intracellular Cytokine Staining (ICS) and Flow
Cytometry
Application Note
Intracellular Cytokine Staining (ICS) is a powerful technique that allows for the simultaneous

measurement of cytokine production and cell surface marker expression at the single-cell level.

[13][14] For p53 (232-240) immunogenicity studies, ICS is used to identify the specific T cell

subsets (e.g., CD8+ or CD4+) that are producing cytokines like IFN-γ, TNF-α, or IL-2 in

response to peptide stimulation.[15] Following ex vivo stimulation with the p53 peptide in the

presence of a protein transport inhibitor (like Brefeldin A), cells are stained for surface markers,

then fixed, permeabilized, and stained for intracellular cytokines.[16] Analysis by multi-color

flow cytometry provides quantitative data on the percentage and phenotype of responding T

cells.

Experimental Protocol: ICS for IFN-γ in CD8+ T cells
Materials:

Complete RPMI-1640 medium

p53 (232-240) peptide

Brefeldin A (GolgiPlug) or Monensin (GolgiStop)

Fluorescently-conjugated antibodies: anti-CD3, anti-CD8, anti-IFN-γ

Live/Dead fixable viability dye

Fixation/Permeabilization Buffer Kit

FACS tubes or 96-well U-bottom plates

Flow cytometer

Procedure:

Cell Preparation and Stimulation:
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Prepare splenocyte single-cell suspensions as described in the ELISpot protocol.

Resuspend cells at 1-2 x 10^7 cells/mL in complete medium.

In a 96-well plate, add 1-2 x 10^6 cells per well.

Add stimulants:

Test: p53 (232-240) peptide (5-10 µg/mL).

Negative Control: Medium only or irrelevant peptide.

Positive Control: PMA (25 ng/mL) and Ionomycin (1 µg/mL).[16]

Incubate for 1-2 hours at 37°C, 5% CO2.

Add Brefeldin A (e.g., 1:1000 dilution of GolgiPlug) to all wells to inhibit cytokine secretion.

[16]

Incubate for an additional 4-6 hours at 37°C, 5% CO2.[16]

Surface and Viability Staining:

Harvest cells and wash with FACS buffer (PBS + 2% FBS).

Stain with a Live/Dead fixable viability dye according to the manufacturer's protocol to

exclude dead cells from analysis.

Wash cells, then stain with surface antibodies (e.g., anti-CD3, anti-CD8) for 30 minutes at

4°C in the dark.[17]

Fixation and Permeabilization:

Wash cells twice with FACS buffer to remove unbound antibodies.

Resuspend cells in Fixation/Permeabilization solution and incubate for 20-30 minutes at

4°C in the dark.

Intracellular Staining:
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Wash cells twice with Permeabilization Buffer.

Resuspend cells in Permeabilization Buffer containing the anti-IFN-γ antibody.

Incubate for 30 minutes at 4°C in the dark.

Acquisition and Analysis:

Wash cells twice with Permeabilization Buffer, then resuspend in FACS buffer.

Acquire samples on a flow cytometer. Collect a sufficient number of events (e.g., 200,000-

500,000 total events).

Analyze the data using flow cytometry software. Gate on live, single lymphocytes, then on

CD3+CD8+ T cells, and finally determine the percentage of these cells that are positive for

IFN-γ.

Data Presentation

Treatment
Group

Mouse ID
% of Live
Lymphocyt
es

% of CD8+
of
Lymphocyt
es

% IFN-γ+ of
CD8+ T
cells (p53
peptide)

% IFN-γ+ of
CD8+ T
cells
(Medium)

Vaccine 1 85.2 15.1 2.54 0.08

2 87.1 14.8 3.12 0.11

3 86.5 15.5 2.89 0.09

Adjuvant

Control
4 88.0 16.2 0.15 0.10

5 87.4 15.9 0.12 0.08

6 86.9 16.5 0.14 0.11
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Caption: Workflow for Intracellular Cytokine Staining.

MHC Class I Tetramer Staining
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Application Note
MHC Tetramer staining is a technique used to directly identify and quantify antigen-specific T

cells, regardless of their functional state.[18] The assay uses a reagent composed of four

identical MHC class I molecules, each folded with the p53 (232-240) peptide and linked to a

fluorescently-labeled streptavidin core.[18][19] This tetrameric structure has a high avidity for

the specific T cell receptor (TCR) that recognizes the p53 peptide-MHC complex, allowing for

stable binding and detection by flow cytometry.[18] This method provides a direct count of the

p53-specific T cell population and is often used in conjunction with functional assays like

ELISpot or ICS.

Experimental Protocol: p53 (232-240) Tetramer Staining
Materials:

Fluorochrome-labeled p53 (232-240)/MHC Class I Tetramer (e.g., H-2Kd for BALB/c mice)

Fluorescently-conjugated antibodies: anti-CD3, anti-CD8

Live/Dead fixable viability dye

FACS buffer

FACS tubes or 96-well U-bottom plates

Flow cytometer

Procedure:

Cell Preparation:

Prepare splenocyte single-cell suspensions as described previously.

Count and resuspend 1-2 x 10^6 cells per sample in FACS buffer.

Tetramer Staining:

Add the p53/MHC tetramer to the cell suspension at a pre-titrated optimal concentration.
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Incubate for 30-60 minutes at room temperature or 37°C in the dark.[17][20] The optimal

temperature and time should be determined for each tetramer.

Surface and Viability Staining:

Without washing, add the cocktail of surface antibodies (anti-CD3, anti-CD8) and the

Live/Dead dye.

Incubate for 30 minutes at 4°C in the dark.[17]

Washing and Acquisition:

Wash the cells twice with cold FACS buffer.

Resuspend the final cell pellet in FACS buffer for acquisition.

Acquire samples on a flow cytometer immediately.

Analysis:

Analyze the data using flow cytometry software.

Gate on live, single lymphocytes, then on CD3+CD8+ T cells.

Identify the tetramer-positive population within the CD8+ gate.

Results are expressed as the percentage of tetramer-positive cells within the CD8+ T cell

population.
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Treatment
Group

Mouse ID
% of CD8+ T
cells

% Tetramer+ of
CD8+ T cells

Absolute # of
Tetramer+
CD8+ T cells
per Spleen

Vaccine 1 15.1 1.85 1.5 x 10^5

2 14.8 2.20 1.9 x 10^5

3 15.5 1.98 1.7 x 10^5

Adjuvant Control 4 16.2 0.05 0.07 x 10^5

5 15.9 0.04 0.06 x 10^5

6 16.5 0.06 0.08 x 10^5

Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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